molecular formula C4H14Cl3N3 B13515628 (3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride,cis

(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride,cis

Cat. No.: B13515628
M. Wt: 210.53 g/mol
InChI Key: MMERUENHQOAXRE-NSHFDXEUSA-N
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Description

“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” is a chiral organic compound with the following chemical structure:

(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis\text{(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis} (3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis

This compound belongs to the class of pyrrolidine derivatives and contains both amine and hydrochloride functional groups. Its stereochemistry is defined by the (3R,4S) configuration.

Preparation Methods

Synthetic Routes:: The synthetic routes for “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” involve the following steps:

    Starting Material: Begin with suitable starting materials, such as commercially available compounds or intermediates.

    Chiral Synthesis: As this compound is chiral, enantioselective synthesis is crucial. Chiral reagents or catalysts can be employed to obtain the desired stereochemistry.

    Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.

    Amination: Introduce amino groups at the appropriate positions.

    Hydrochloride Salt Formation: Convert the free base to its hydrochloride salt.

Industrial Production:: The industrial production of this compound may involve large-scale chiral synthesis, purification, and isolation. Specific industrial methods would depend on proprietary processes used by manufacturers.

Chemical Reactions Analysis

Reactions:: “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” can undergo various reactions, including:

    Oxidation: Oxidative transformations of functional groups.

    Reduction: Reduction of carbonyl groups or other functional groups.

    Substitution: Nucleophilic substitution reactions.

    Other Transformations: Depending on the specific substituents, it may participate in additional reactions.

Common Reagents and Major Products::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). Major products could include amine oxides.

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction products may include corresponding amines.

    Substitution: React with nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Scientific Research Applications

“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” finds applications in:

    Medicine: Potential as a chiral intermediate for drug synthesis.

    Chemical Research: Used in the development of novel ligands or catalysts.

    Industry: May serve as a building block for fine chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific applications. It could interact with biological targets, enzymes, or receptors, leading to various effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C4H14Cl3N3

Molecular Weight

210.53 g/mol

IUPAC Name

(3S,4R)-pyrrolidine-3,4-diamine;trihydrochloride

InChI

InChI=1S/C4H11N3.3ClH/c5-3-1-7-2-4(3)6;;;/h3-4,7H,1-2,5-6H2;3*1H/t3-,4+;;;

InChI Key

MMERUENHQOAXRE-NSHFDXEUSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)N)N.Cl.Cl.Cl

Canonical SMILES

C1C(C(CN1)N)N.Cl.Cl.Cl

Origin of Product

United States

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